3-Chloro-n-(3-chloro-2-methylphenyl)propanamide
Overview
Description
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11Cl2NO. It is a halogenated derivative of propanamide, characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloropropanamide in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted amides.
Oxidation: Formation of 3-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-chloro-2-methylphenylpropanamine.
Scientific Research Applications
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(2-propyl-1H-benzimidazol-5-yl)propanamide
- (RS)-2-Chloro-N-(2-methylphenyl)propanamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)propanamide
Uniqueness
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms and a methyl group on the aromatic ring differentiates it from other similar compounds, influencing its interaction with various reagents and biological targets .
Properties
IUPAC Name |
3-chloro-N-(3-chloro-2-methylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHSZJKNGKNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284450 | |
Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-09-2 | |
Record name | NSC37259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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